molecular formula C8H12Cl2N2 B15259823 4-Chloro-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole

4-Chloro-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B15259823
M. Wt: 207.10 g/mol
InChI Key: CZGOHOFHTPWFHS-UHFFFAOYSA-N
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Description

4-Chloro-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound. It features a pyrazole ring substituted with chlorine and chloropropyl groups, making it a valuable intermediate in various chemical syntheses. The compound’s unique structure allows it to participate in diverse chemical reactions, making it significant in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Products include reduced pyrazole rings or dechlorinated compounds.

Scientific Research Applications

4-Chloro-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthetic applications and research studies.

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

4-chloro-5-(3-chloropropyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C8H12Cl2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3

InChI Key

CZGOHOFHTPWFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)CCCCl)C

Origin of Product

United States

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